

Application Note: Analytical Characterization of 4-Bromoisoquinolin-1-amine

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Compound of Interest

Compound Name: 4-Bromoisoquinolin-1-amine

Cat. No.: B1267284

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Abstract

This document provides a comprehensive overview of the analytical methods for the characterization of **4-Bromoisoquinolin-1-amine**, a key intermediate in pharmaceutical synthesis. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are presented. This guide is intended to equip researchers with the necessary tools for quality control and structural elucidation of this compound.

Introduction

4-Bromoisoquinolin-1-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development due to its core structural motif, which is present in numerous biologically active compounds. Accurate and robust analytical methods are crucial for confirming the identity, purity, and stability of this compound. This application note details the key analytical techniques for its comprehensive characterization.

Analytical Methods

A multi-faceted analytical approach is recommended for the full characterization of **4-Bromoisoquinolin-1-amine**. This includes chromatographic separation for purity assessment and spectroscopic techniques for structural confirmation.

- High-Performance Liquid Chromatography (HPLC): Primarily used for determining the purity of the compound and identifying any related impurities.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for the unambiguous structural elucidation of the molecule by providing detailed information about the chemical environment of each proton and carbon atom.
- Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can offer structural clues based on its fragmentation pattern.
- Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups within the molecule.
- UV-Vis Spectroscopy: Provides information about the electronic transitions within the conjugated system of the molecule.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol is adapted from established methods for similar isoquinoline derivatives and is suitable for determining the purity of **4-Bromoisoquinolin-1-amine**.[\[1\]](#)

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[\[2\]](#)

Sample Preparation:

- Accurately weigh approximately 1 mg of **4-Bromoisoquinolin-1-amine**.
- Dissolve in 1.0 mL of a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL.
- Vortex and sonicate the solution to ensure complete dissolution.
- Filter the solution through a 0.45 μm syringe filter into an HPLC vial.

Chromatographic Conditions:

Parameter	Condition
Column	C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 254 nm
Injection Volume	10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of **4-Bromoisoquinolin-1-amine** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: Acquire a standard proton spectrum.
- ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

- Prepare a dilute solution of **4-Bromoisoquinolin-1-amine** (approximately 0.1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.
- Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

Data Acquisition:

- Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
- Perform fragmentation (MS/MS) analysis on the molecular ion to aid in structural confirmation.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

- Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
- Solid Sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

Data Acquisition:

- Scan the sample over the range of 4000-400 cm^{-1} .

UV-Vis Spectroscopy

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

- Prepare a dilute solution of **4-Bromoisoquinolin-1-amine** in a UV-transparent solvent (e.g., ethanol or acetonitrile).

- Use a quartz cuvette for the measurement.

Data Acquisition:

- Scan the sample across a wavelength range of 200-400 nm to determine the absorption maxima (λ_{max}).

Data Presentation

The following tables summarize the expected quantitative data for the characterization of **4-Bromoisoquinolin-1-amine** based on its structure and data from closely related compounds.

Table 1: HPLC Purity Data

Parameter	Expected Result
Retention Time	Dependent on the specific HPLC system and conditions, but should be a single major peak.
Purity	>95% (as determined by peak area percentage)

Table 2: ^1H NMR Spectral Data (400 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.1-8.3	d	1H	Aromatic H
~7.5-7.8	m	2H	Aromatic H
~7.2-7.4	m	1H	Aromatic H
~6.8	s	1H	Aromatic H
~6.5	br s	2H	-NH ₂

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 3: ^{13}C NMR Spectral Data (100 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
~155-160	C-NH ₂
~140-145	Aromatic C
~120-135	Aromatic CH
~110-120	Aromatic C-Br

Note: Chemical shifts are approximate and based on theoretical predictions and data from similar structures.

Table 4: Mass Spectrometry Data

Parameter	Expected Value
Molecular Formula	C ₉ H ₇ BrN ₂
Molecular Weight	223.07 g/mol [3][4]
[M+H] ⁺ (m/z)	223.98, 225.98 (due to bromine isotopes)
Major Fragments	Loss of Br, loss of NH ₂ , and cleavage of the isoquinoline ring system.

Table 5: IR Spectroscopy Data

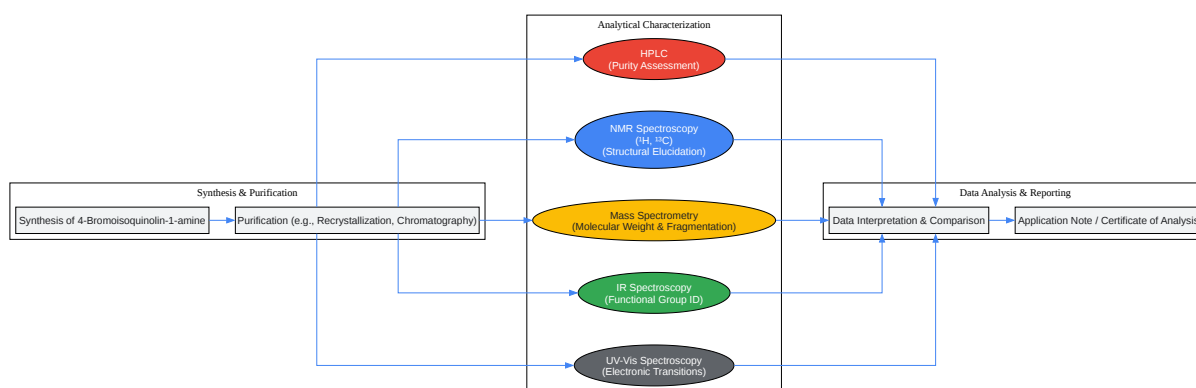
Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3250	Medium	N-H stretch (primary amine)[5]
3100-3000	Medium	Aromatic C-H stretch[5]
1650-1580	Medium	N-H bend (primary amine)[5]
1600-1450	Medium-Strong	Aromatic C=C stretch
~1335-1250	Strong	Aromatic C-N stretch[5]
~700-850	Strong	C-Br stretch and aromatic C-H out-of-plane bending

Table 6: UV-Vis Spectroscopy Data

Parameter	Expected Value
λ_{max}	~250-280 nm and ~320-350 nm
Solvent	Ethanol or Acetonitrile

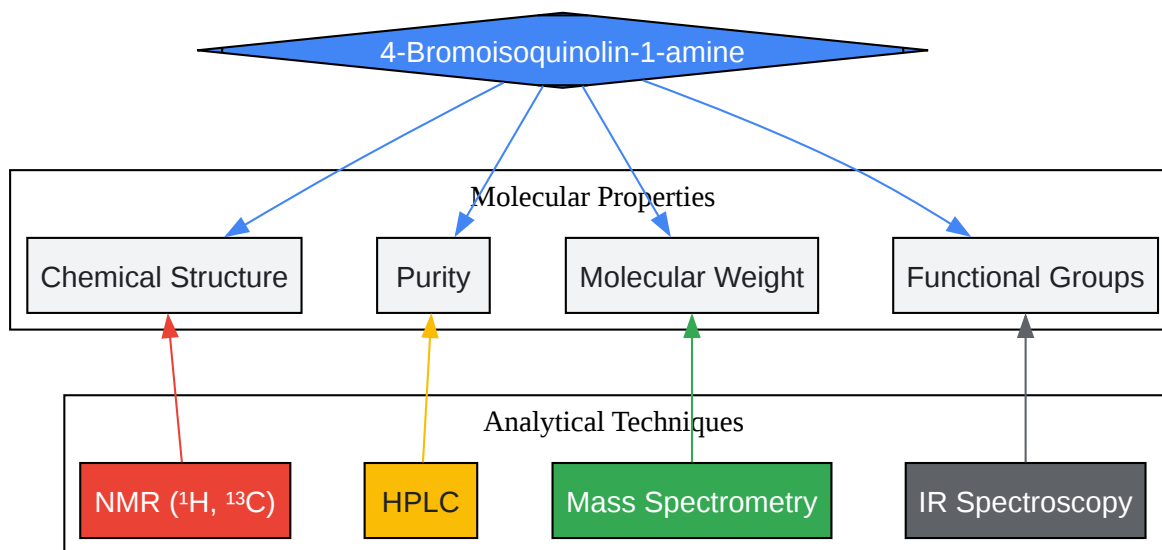
Note: The presence of the amino group and the extended conjugation are expected to cause a red shift compared to unsubstituted isoquinoline.

Visualizations



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Caption: Experimental workflow for the synthesis and characterization of **4-Bromoisoquinolin-1-amine**.



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Caption: Logical relationship between molecular properties and analytical techniques.

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